

Core Physical Properties of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-fluorocyclohexane**

Cat. No.: **B13336962**

[Get Quote](#)

Currently, experimentally determined physical properties such as boiling point, melting point, density, and refractive index for **1-Bromo-4-fluorocyclohexane** are not readily available in public databases. However, computational models provide estimates for several key physicochemical parameters.

Computed Physicochemical Data

The following table summarizes the computed physical and chemical properties for **1-Bromo-4-fluorocyclohexane**.^[1]

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ BrF	PubChem
Molecular Weight	181.05 g/mol	PubChem
XLogP3	2.7	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	179.99499 Da	PubChem
Monoisotopic Mass	179.99499 Da	PubChem
Topological Polar Surface Area	0 Å ²	PubChem
Heavy Atom Count	8	PubChem
Complexity	74.9	PubChem

Comparative Data from Related Isomers

To provide a practical reference, the following table includes available data for the isomers cis- and trans-1-Bromo-2-fluorocyclohexane. It is important to note that the position of the halogen substituents can significantly influence the physical properties of the molecule.

Property	cis-1-Bromo-2-fluorocyclohexane	trans-1-Bromo-2-fluorocyclohexane	Source
Molecular Formula	C ₆ H ₁₀ BrF	C ₆ H ₁₀ BrF	PubChem[2], Cheméo[3]
Molecular Weight	181.05 g/mol	181.05 g/mol	PubChem[2], Cheméo[3]
Boiling Point	Not Available	166.7 °C at 760 mmHg	LookChem[4]
416.99 K (143.84 °C) (Calculated)	Cheméo[3]		
Melting Point	Not Available	220.91 K (-52.24 °C) (Calculated)	Cheméo[3]
Density	Not Available	1.4 g/cm ³	LookChem[4]
Water Solubility	Not Available	log10WS = -2.74 (Calculated)	Cheméo[3]
Octanol/Water Partition Coefficient	Not Available	logPoct/wat = 2.662 (Calculated)	Cheméo[3]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the primary physical properties of a liquid compound such as **1-Bromo-4-fluorocyclohexane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Capillary Method (Micro Scale)

- Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Heating: The test tube is heated in a controlled manner, for instance, using a heating block or an oil bath. The apparatus should include a thermometer with its bulb positioned near the sample.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should be continued until a steady stream of bubbles is observed.
- Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While **1-Bromo-4-fluorocyclohexane** is expected to be a liquid, this protocol is included for broader applicability.

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid

has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology: Pycnometer Method

- Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a fitted glass stopper with a capillary tube) is accurately weighed.
- Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed.
- Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is recorded.
- Calculation: The density of the sample is calculated using the following formula:
$$\text{Density}_{\text{sample}} = \frac{(\text{Mass}_{\text{pycnometer+sample}} - \text{Mass}_{\text{pycnometer}})}{(\text{Mass}_{\text{pycnometer+reference}} - \text{Mass}_{\text{pycnometer}})} * \text{Density}_{\text{reference}}$$

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property for a pure compound at a specific temperature and wavelength of light.

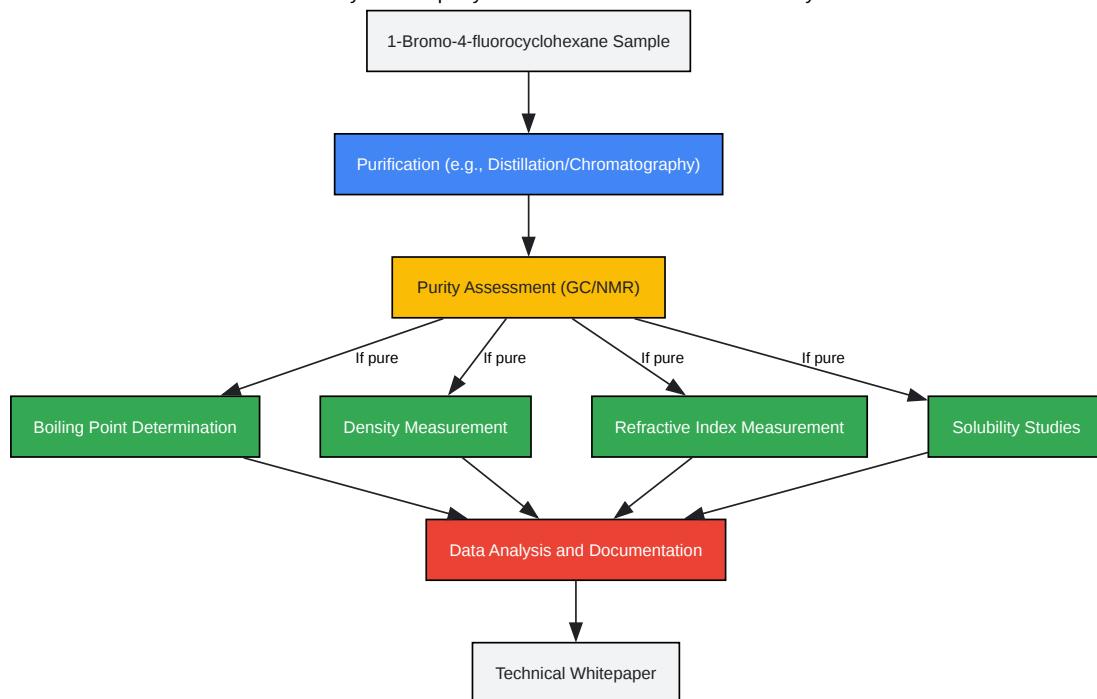
Methodology: Abbe Refractometer

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of the liquid sample are placed on the surface of the prism of the refractometer.

- Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is typically expressed as the maximum amount of solute that can dissolve in a certain amount of solvent at a specific temperature.


Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of the solute (**1-Bromo-4-fluorocyclohexane**) is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.
- Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature until the undissolved solute has settled.
- Analysis: A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. The concentration of the solute in the sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The determined concentration represents the solubility of the compound in that solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a novel chemical entity like **1-Bromo-4-fluorocyclohexane**.

Workflow for Physical Property Determination of 1-Bromo-4-fluorocyclohexane

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-fluorocyclohexane | C6H10BrF | CID 20469401 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, 1-bromo-2-fluoro-, trans- (CAS 17170-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Core Physical Properties of 1-Bromo-4-fluorocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13336962#1-bromo-4-fluorocyclohexane-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com